BMS-202 is a small molecule classified as an immune checkpoint inhibitor. [, , , , , , , , , ] Specifically, it acts as an antagonist of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. [2, 3, 5, 7, 12, 14-16, 18, 23, 24, 28, 30] This interaction plays a crucial role in immune evasion by cancer cells. BMS-202 disrupts this interaction, hindering the ability of cancer cells to evade the immune system. [, , , , , , ]
BMS-202 exerts its antitumor activity by binding to PD-L1 and inducing its dimerization. [, , , , , ] This dimerization prevents the interaction between PD-L1 on tumor cells and PD-1 on T cells, thereby blocking the inhibitory signal that suppresses T cell activation and antitumor immunity. [, , , , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2